molecular formula C22H20F3NO6 B2609294 7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one CAS No. 302952-71-2

7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Cat. No. B2609294
CAS RN: 302952-71-2
M. Wt: 451.398
InChI Key: SLZPPYIFSVHUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C22H20F3NO6 and its molecular weight is 451.398. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis in Organic Chemistry

The chromene compound plays a significant role in the synthesis of naphthopyran and naphthopyrandione units, which are integral to photochromic materials and biologically active natural products. Rawat et al. (2006) describe its use in reactions with phenylacetylene and other alkynes to produce 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans, demonstrating its utility in complex organic synthesis processes (Rawat, Prutyanov, & Wulff, 2006).

Precursor for DNA-PK Inhibitors

This chromene derivative is a crucial intermediate for synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors. Aristegui et al. (2006) developed methods to synthesize 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, demonstrating its relevance in creating compounds that inhibit DNA-PK, an enzyme essential in DNA repair processes (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

Green Chemistry Applications

In green chemistry, this compound is used in water-catalyzed reactions for the synthesis of dihydropyrano[c]chromene. Heravi et al. (2011) emphasize the significance of this process in reducing the use of harmful organic solvents, showcasing the compound's role in eco-friendly chemistry (Heravi, Zakeri, & Mohammadi, 2011).

Potential in Medical Imaging

Gao et al. (2012) explored the synthesis of carbon-11-labeled chromen-4-one derivatives as potential PET agents for imaging DNA-PK in cancer. This application underscores the compound's potential in developing advanced diagnostic tools for cancer research (Gao, Wang, Miller, & Zheng, 2012).

Role in Antimicrobial Activity

Sahoo et al. (2019) investigated Mannich-based 4-hydroxy coumarin derivatives containing the chromene compound for their antibacterial properties against urinary tract infections. This study highlights its potential in developing new antibacterial agents (Sahoo, Paidesetty, Dehury, & Padhy, 2019).

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO6/c1-29-13-2-4-14(5-3-13)31-20-18(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)19(15)32-21(20)22(23,24)25/h2-7,27H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZPPYIFSVHUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one

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